Linker Chemistry Differentiation: Butanoic Acid vs. Ethoxyacetic Acid Side‑Chain in H1 Antihistamine Scaffolds
CAS 139329-66-1 features a linear three‑carbon butanoic acid linker (–CH₂CH₂CH₂COOH) connecting the piperazine N4 to the terminal carboxylate. In contrast, cetirizine and levocetirizine employ an ethoxyacetic acid linker (–CH₂CH₂OCH₂COOH) that introduces an ether oxygen at the β‑position [1]. This ether oxygen in cetirizine participates in an intramolecular hydrogen bond with the protonated piperazine nitrogen, lowering the carboxyl pKa by approximately 2 log units relative to alkyl‑carboxylic acid analogs and shifting the zwitterionic microspeciation equilibrium [2]. The butanoic acid linker lacks this oxygen, resulting in a predicted carboxyl pKa of 4.74 for CAS 139329-66-1 versus the experimentally determined carboxyl pKa of approximately 2.9 for cetirizine [2]. This ~1.8 log unit pKa difference alters the ionization state at physiological pH (7.4), where the cetirizine carboxylate is >99.99% deprotonated while the butanoic acid carboxylate is >99.8% deprotonated—a subtle but measurable difference that affects hydrogen‑bond donor/acceptor capacity and membrane partitioning.
| Evidence Dimension | Carboxyl group acidity (pKa) and linker atom composition |
|---|---|
| Target Compound Data | Predicted pKa = 4.74 ± 0.10; linker = –CH₂CH₂CH₂COOH (three‑carbon alkyl chain, no ether oxygen) |
| Comparator Or Baseline | Cetirizine: experimentally determined carboxyl pKa ≈ 2.9; linker = –CH₂CH₂OCH₂COOH (contains ether oxygen) [2] |
| Quantified Difference | ΔpKa ≈ 1.8 log units; absence of ether oxygen in target compound eliminates intramolecular H‑bond observed in cetirizine |
| Conditions | Predicted pKa (ACD/Labs Percepta) for target; potentiometric titration (20°C, 0.15 M KCl) for cetirizine |
Why This Matters
The 1.8 log unit pKa difference and absence of the intramolecular hydrogen bond in the target compound produce distinct ionization and hydrogen‑bonding profiles at physiological pH, directly affecting receptor binding kinetics, membrane permeability, and the compound's suitability as a non‑interchangeable reference standard in analytical method development.
- [1] PubChem CID 54461097. 4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinebutanoic acid. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/139329-66-1 View Source
- [2] Marosi A, Kovács Z, Béni S, Kökösi J, Noszál B. Triprotic acid–base microequilibria and pharmacokinetic sequelae of cetirizine. Eur J Pharm Sci. 2009;37(3-4):427-433. View Source
